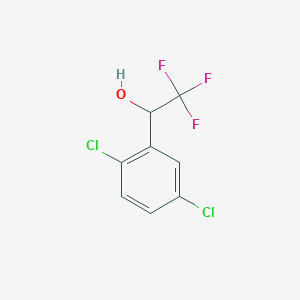

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

CAS No.: 1249336-72-8

Cat. No.: VC2930735

Molecular Formula: C8H5Cl2F3O

Molecular Weight: 245.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249336-72-8 |

|---|---|

| Molecular Formula | C8H5Cl2F3O |

| Molecular Weight | 245.02 g/mol |

| IUPAC Name | 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol |

| Standard InChI | InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H |

| Standard InChI Key | ZGRGYDBIORRLOX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl |

Introduction

Physicochemical Properties

Chemical Properties

The compound exhibits significant chemical stability due to the trifluoromethyl group and aromatic ring system. It is miscible with common organic solvents such as chloroform and ether . The presence of fluorine atoms increases its lipophilicity and potential for membrane permeability in biological systems.

Synthesis Methods

General Synthetic Routes

The synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol typically involves multi-step organic reactions that integrate trifluoromethyl groups into an ethanol backbone while substituting a dichlorophenyl ring at the alpha position . These reactions often require strong acids or bases as catalysts.

Example Reaction Scheme:

Catalytic Hydrogenation

Liquid-phase catalytic hydrogenation using nickel catalysts has been employed for similar compounds . This method involves hydrogenolysis in the presence of tertiary amines to achieve high yields.

Applications in Research and Industry

Organic Synthesis

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol serves as an intermediate in synthesizing complex molecules with potential biological activity . Its trifluoromethyl group enhances reactivity in chemical transformations.

Pharmaceutical Research

Fluorinated compounds like this one are studied for their ability to interact with enzymes or receptors due to increased lipophilicity. They are also explored for drug design applications where membrane permeability is critical.

Material Science

The compound's stability makes it suitable for applications in material science where fluorinated derivatives are required for specialized coatings or polymers.

Data Table: Key Physicochemical Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume